

Characterization of the CD19- B220+ Cell Population: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the CD19- B220+ cell population, a heterogeneous group of cells with significant implications in immunology and hematopoiesis. This document offers a comparative analysis of this population with other key hematopoietic cells, supported by experimental data and detailed protocols.

Phenotypic and Functional Characterization

The CD19- B220+ cell population, predominantly found in the bone marrow, represents a diverse group of cells that lack the canonical B-cell marker CD19, while expressing the B220 isoform of CD45. This population is of particular interest as it contains progenitors for both the B-cell and Natural Killer (NK) cell lineages, as well as other immune cell types.

Subpopulations within the CD19- B220+ Gate

The CD19- B220+ population is not uniform and can be further dissected into distinct subpopulations based on the expression of additional surface markers. These include:

Natural Killer (NK) Cell Progenitors: A significant fraction of CD19- B220+ cells co-express
markers associated with the NK cell lineage, such as NK1.1 (in C57BL/6 mice) or DX5.[1]
These cells are considered precursors to mature NK cells and can differentiate into
functional cytotoxic cells.



- Early B-Cell Progenitors (Fraction A): A subset of these cells aligns with the Hardy Fraction A
 of B-cell development, characterized by the expression of CD43 but lacking or having low
 levels of Heat Stable Antigen (HSA) and BP-1.[1]
- Plasmacytoid Dendritic Cells (pDCs): A population of B220+ CD11c+ cells, which are negative for CD19, has been identified as plasmacytoid dendritic cells.
- Age-Associated Increase: The frequency of CD19- B220+ NK-like cells has been observed to increase in the bone marrow of aged mice. These cells have been shown to negatively regulate the development of B-cell precursors.

Functional Attributes

The functional capacity of the CD19- B220+ population is as diverse as its phenotypic composition.

- NK Cell Development: The NK cell progenitors within this population can be stimulated with cytokines such as Interleukin-2 (IL-2) and Interleukin-15 (IL-15) to differentiate into mature, cytotoxic NK cells capable of lysing target cells.[1]
- Immunoregulation: The age-associated increase in CD19- B220+ NK-like cells suggests a
 role in regulating hematopoiesis, particularly B-cell development, through inhibitory
 mechanisms.
- Early Hematopoiesis: As part of Fraction A, these cells represent a very early stage of Blymphopoiesis, preceding the expression of CD19.

Comparative Analysis

To better understand the unique characteristics of the CD19- B220+ population, this section provides a comparative analysis with closely related cell types.

Phenotypic Marker Comparison



Marker	CD19- B220+ (NK Progenitor Subpopulation)	CD19+ B220+ (B- Cell Lineage)	Mature NK Cells
CD19	Negative	Positive	Negative
B220	Positive	Positive	Variable (often low to negative)
NK1.1/DX5	Positive	Negative	Positive
CD43	Positive	Variable (present on early stages)	Negative
CD11c	Negative to Low	Negative	Negative
IgM	Negative	Expressed from pre-B stage onwards	Negative

Functional Comparison

Function	CD19- B220+ (NK Progenitor Subpopulation)	CD19+ B220+ (B- Cell Lineage)	Mature NK Cells
Differentiation Potential	Can differentiate into mature NK cells.	Differentiates into plasma cells and memory B cells.	Terminally differentiated.
Cytotoxicity	Develops cytotoxic activity upon differentiation.	No inherent cytotoxic activity.	High cytotoxic activity against target cells.
Antibody Production	No	Yes (as plasma cells)	No
Cytokine Production	Can produce cytokines like IFN-y upon differentiation and stimulation.	Can produce various cytokines.	Potent producers of IFN-y and other cytokines.

Experimental Protocols



Flow Cytometry for Identification and Sorting of CD19-B220+ Cells

This protocol outlines a method for the identification and isolation of CD19- B220+ cells and their NK progenitor subset from murine bone marrow.

Materials:

- Single-cell suspension of murine bone marrow.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Fc block (e.g., anti-CD16/32 antibody).
- Fluorochrome-conjugated antibodies (see table below).
- · A flow cytometer capable of multi-color analysis and cell sorting.

Antibody Panel:



Antibody Clone	Specificity	Fluorochrome	Purpose
RA3-6B2	B220/CD45R	e.g., APC	Primary marker for gating
1D3	CD19	e.g., PE	To exclude B-lineage cells
PK136	NK1.1	e.g., FITC	To identify NK progenitors (for C57BL/6)
DX5	CD49b	e.g., FITC	To identify NK progenitors (for other strains)
S7	CD43	e.g., PE-Cy7	To further characterize early progenitors
2B8	c-Kit/CD117	e.g., PerCP-Cy5.5	To identify hematopoietic stem and progenitor cells
D7	Ly-6C	e.g., BV421	To identify plasmacytoid dendritic cells
N418	CD11c	e.g., BV510	To identify plasmacytoid dendritic cells
Viability Dye	-	e.g., Zombie Aqua	To exclude dead cells

Staining Procedure:

- Prepare a single-cell suspension of bone marrow in FACS buffer.
- Count the cells and adjust the concentration to 1x10^7 cells/mL.
- Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.



- Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated concentrations.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer containing a viability dye.
- · Acquire the data on a flow cytometer.

Gating Strategy:



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Caption: Gating strategy for identifying CD19- B220+ NK progenitors.

In Vitro Differentiation of CD19- B220+ Cells into NK Cells

This protocol describes a method to induce the differentiation of sorted CD19- B220+ NK progenitors into functional NK cells.

Materials:

- Sorted CD19- B220+ NK1.1+ cells.
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 μM 2-mercaptoethanol).
- Recombinant murine IL-15 (e.g., 20 ng/mL).
- Recombinant murine IL-2 (e.g., 100 U/mL).



Cell culture plates.

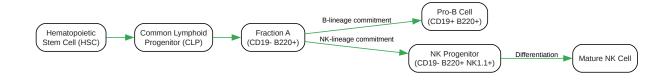
Procedure:

- Plate the sorted CD19- B220+ NK1.1+ cells in a 96-well round-bottom plate at a density of 1-5 x 10⁴ cells/well.
- Culture the cells in complete RPMI-1640 medium supplemented with IL-15 and IL-2.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Monitor the cells for proliferation and changes in morphology.
- After 5-7 days, harvest the cells and assess their phenotype (e.g., expression of mature NK cell markers like NKp46) and function (e.g., cytotoxicity against YAC-1 target cells) by flow cytometry and standard cytotoxicity assays.

Signaling Pathways and Developmental Relationships

The development of the various subpopulations within the CD19- B220+ gate is tightly regulated by a network of signaling pathways and transcription factors.

Developmental Pathway from Hematopoietic Stem Cell



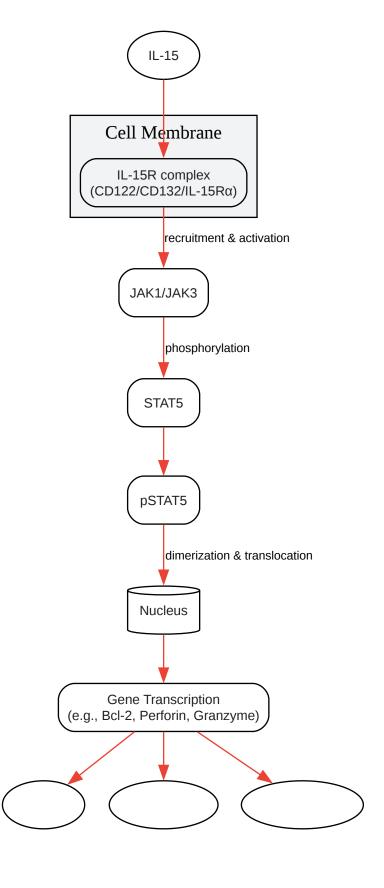
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Caption: Simplified developmental pathway of B and NK cells from HSCs.

IL-15 Signaling in NK Cell Progenitors



Interleukin-15 (IL-15) is a critical cytokine for the development, survival, and function of NK cells. Its signaling cascade is essential for the differentiation of CD19- B220+ NK progenitors.





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Caption: IL-15 signaling pathway in NK cell progenitors.

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References

- 1. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen PMC [pmc.ncbi.nlm.nih.gov]
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